molecular formula C13H17NO5 B6350889 (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate CAS No. 2247647-75-0

(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate

Cat. No.: B6350889
CAS No.: 2247647-75-0
M. Wt: 267.28 g/mol
InChI Key: OUGQJOKGFAIFAQ-TXXBHVLJSA-N
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Preparation Methods

The synthesis of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves the functionalization of cyclooctene derivatives. One common method includes the reaction of cyclooctene with succinimidyl carbonate or N-hydroxysuccinimidyl carbonate under suitable conditions . The reaction typically requires a catalyst-free environment and can be performed at room temperature. Industrial production methods may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves its ability to undergo strain-promoted copper-free click chemistry reactions. The compound reacts with tetrazine-functionalized biomolecules, resulting in a stable covalent linkage. This reaction is facilitated by the 4+2 inverse electron demand Diels-Alder cycloaddition, which is the fastest biologically compatible ligation technology reported . The molecular targets and pathways involved include the cell wall of gram-positive bacteria and tetrazine-decorated nanoparticles .

Comparison with Similar Compounds

(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is unique due to its ability to undergo fast and efficient click chemistry reactions without the need for a catalyst. Similar compounds include:

These compounds share similar functional groups and reactivity but may differ in their specific applications and reaction conditions.

Properties

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQJOKGFAIFAQ-TXXBHVLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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